molecular formula C11H8N4O2 B1387586 1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid CAS No. 1193381-96-2

1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B1387586
CAS No.: 1193381-96-2
M. Wt: 228.21 g/mol
InChI Key: MAFPBDKXQKJAPP-UHFFFAOYSA-N
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Description

1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N4O2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds derived from 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid have demonstrated significant antimicrobial activity. For instance, Desai, Pandya, and Vaja (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, which showed considerable activity against both gram-positive and gram-negative bacteria, as well as against fungal strains (Desai, Pandya, & Vaja, 2017). Krishnanjaneyulu et al. (2014) also synthesized novel benzimidazole derivatives with notable antimicrobial properties (Krishnanjaneyulu et al., 2014).

Optical and Material Properties

The compound and its derivatives have interesting optical properties. Ge et al. (2014) explored the fluorescence spectral characteristics of novel derivatives synthesized from this compound, finding a correlation between absorption and emission with substituent groups (Ge et al., 2014). Additionally, Chandrakantha et al. (2013) investigated the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying potential for optical limiting applications (Chandrakantha et al., 2013).

Synthesis and Characterization

There have been significant studies on the synthesis and characterization of derivatives of this compound. Yıldırım et al. (2005) and (2006) conducted experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acid derivatives, providing insights into the mechanisms and structures of these compounds (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).

Biological and Pharmacological Potential

The compound has shown promise in biological and pharmacological studies. Barrett et al. (2011) characterized a derivative of this compound, JNJ-42041935, as a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase, suggesting its potential in treating anemia and other diseases (Barrett et al., 2011). Additionally, El-Meguid (2014) synthesized derivatives with various amino acids and sulfamoyl, evaluating their antimicrobial activities, which indicated significant effectiveness against various bacteria and fungi (El-Meguid, 2014).

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10(17)7-5-12-15(6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFPBDKXQKJAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid
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